molecular formula C6H10O3<br>CH2=CHCOOCH2CH(CH3)OH<br>C6H10O3 B7721394 2-Hydroxypropyl acrylate CAS No. 32029-53-1

2-Hydroxypropyl acrylate

Cat. No.: B7721394
CAS No.: 32029-53-1
M. Wt: 130.14 g/mol
InChI Key: GWZMWHWAWHPNHN-UHFFFAOYSA-N
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Description

2-Hydroxypropyl acrylate is an ester of acrylic acid and is used as a raw material component in the synthesis of polymers. It is a monofunctional acrylate monomer with a characteristic high reactivity of methacrylates and a branched hydrophobic moiety. This compound forms homopolymers and copolymers .

Preparation Methods

2-Hydroxypropyl acrylate can be synthesized through several methods:

Comparison with Similar Compounds

2-Hydroxypropyl acrylate can be compared with similar compounds such as:

These compounds share similar reactivity but differ in their physical and chemical properties, making this compound unique in its applications and behavior.

Properties

IUPAC Name

2-hydroxypropyl prop-2-enoate
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InChI

InChI=1S/C6H10O3/c1-3-6(8)9-4-5(2)7/h3,5,7H,1,4H2,2H3
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InChI Key

GWZMWHWAWHPNHN-UHFFFAOYSA-N
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Canonical SMILES

CC(COC(=O)C=C)O
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Molecular Formula

Record name 2-HYDROXYPROPYL ACRYLATE
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Related CAS

32029-53-1
Record name Hydroxypropyl acrylate polymer
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DSSTOX Substance ID

DTXSID0022143
Record name 2-Hydroxypropyl acrylate
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Molecular Weight

130.14 g/mol
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Physical Description

Clear to light-yellow liquid with a sweetish, solvent odor; [NIOSH], COLOURLESS LIQUID., Clear to light-yellow liquid wiith a sweetish, solvent odor.
Record name 2-Hydroxypropyl acrylate
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Boiling Point

BP: 70 °C at 2 mm Hg, BP: 63 °C at 0.04 kPa (0.3 mm Hg), BP: 77 °C at 5 mm Hg, 191 °C, 376 °F
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Flash Point

149 °F (closed cup), 65 °C, 207 °F, 149 °F
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Solubility

Miscible with water, Miscible with oxygenated solvents, Solubility in water, g/100ml at 25 °C: 100 (good)
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Density

1.05 kg/L at 25 °C, Relative density (water = 1): 1.1, 1.05
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.17 [mmHg], Vapor pressure, Pa at 20 °C: 5
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Color/Form

Liquid, Colorless liquid

CAS No.

999-61-1, 32029-53-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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